4-((4-Methylsulfanyl-benzylidene)-amino)-benzonitrile
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Overview
Description
4-((4-Methylsulfanyl-benzylidene)-amino)-benzonitrile is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzylidene group attached to an amino group, which is further connected to a benzonitrile moiety The presence of a methylsulfanyl group on the benzylidene ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylsulfanyl-benzylidene)-amino)-benzonitrile typically involves the condensation reaction between 4-methylsulfanylbenzaldehyde and 4-aminobenzonitrile. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((4-Methylsulfanyl-benzylidene)-amino)-benzonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted hydrazones with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Possible use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-((4-Methylsulfanyl-benzylidene)-amino)-benzonitrile is not fully understood. its biological activity is believed to be related to its ability to interact with cellular components, such as enzymes and receptors. The presence of the nitrile and methylsulfanyl groups may play a role in its binding affinity and specificity towards certain molecular targets. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
4-((4-Methylsulfanyl-benzylidene)-amino)-benzonitrile can be compared with other hydrazone derivatives, such as:
4-Methylsulfanylbenzylidene hydrazides: These compounds also contain a methylsulfanyl group and have shown similar antimicrobial properties.
3-Hydroxybenzylidene hydrazides: These derivatives have a hydroxyl group instead of a nitrile group and exhibit different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12N2S |
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Molecular Weight |
252.3 g/mol |
IUPAC Name |
4-[(4-methylsulfanylphenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C15H12N2S/c1-18-15-8-4-13(5-9-15)11-17-14-6-2-12(10-16)3-7-14/h2-9,11H,1H3 |
InChI Key |
JSODSZFMAYWENS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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